9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which includes compounds structurally related to 9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization of substituted pyridines. This process may include the activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including our compound of interest, can be characterized and elucidated through single crystal X-ray diffraction and other spectroscopic methods. These analyses provide detailed information about the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's reactivity and interaction with biological targets (Zhu, 2011).
Scientific Research Applications
Synthesis Techniques
- Spirocyclization of pyridine substrates, including the construction of 3,9-diazaspiro[5.5]undecane derivatives, can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Chemical Transformations
- Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives can be synthesized via one-pot, multi-component reactions. These compounds are synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by Et3N (Li et al., 2014).
Medicinal Chemistry
- Spiro compounds such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening. Among these, certain compounds demonstrated significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
- Diazaspiro compounds have also shown potential in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
- Additionally, 1,9-diazaspiro[5.5]undecane-containing compounds are explored for their bioactivity and synthesis, showing potential for treatment in a range of disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Pharmacological Applications
- The preparation and evaluation of different salts of an antihypertensive agent to obtain slow release in drug formulations have been studied. This includes the analysis of in vitro dissolution rates of various salts (Benjamin & Lin, 1985).
Antibacterial Properties
- Fluoroquinolone antibacterials substituted at the 7-position with diazaspirocycles, like 2,7-diazaspiro[4.4]nonane, have shown potent Gram-positive and Gram-negative activity (Culbertson et al., 1990).
properties
IUPAC Name |
9-[(3-ethoxyphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-29-22-7-3-5-20(15-22)17-26-13-10-24(11-14-26)9-8-23(28)27(19-24)18-21-6-4-12-25-16-21/h3-7,12,15-16H,2,8-11,13-14,17-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVICBGOLXKIANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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